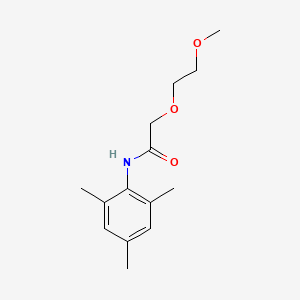
7-(Ethoxycarbonyl)-2-propyldec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethoxycarbonyl)-2-propyldec-4-enoate is an organic compound characterized by the presence of an ethoxycarbonyl group attached to a dec-4-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxycarbonyl)-2-propyldec-4-enoate typically involves the esterification of a suitable carboxylic acid precursor with ethanol in the presence of a catalyst. One common method is the reaction of 7-carboxy-2-propyldec-4-enoic acid with ethanol under acidic conditions, using sulfuric acid as a catalyst. The reaction is carried out under reflux to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-(Ethoxycarbonyl)-2-propyldec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Ethoxycarbonyl)-2-propyldec-4-enoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism of action of 7-(Ethoxycarbonyl)-2-propyldec-4-enoate involves its interaction with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involving nucleophilic attack on the ester group are common, leading to the formation of various reaction intermediates and products.
Comparison with Similar Compounds
- 6-Ethoxycarbonyl-2-propyldec-4-enoate
- 7-Methoxycarbonyl-2-propyldec-4-enoate
- 7-(Ethoxycarbonyl)-2-methyldec-4-enoate
Comparison: Compared to its analogs, 7-(Ethoxycarbonyl)-2-propyldec-4-enoate exhibits unique reactivity due to the specific positioning of the ethoxycarbonyl group. This positioning can influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
62456-95-5 |
|---|---|
Molecular Formula |
C16H27O4- |
Molecular Weight |
283.38 g/mol |
IUPAC Name |
7-ethoxycarbonyl-2-propyldec-4-enoate |
InChI |
InChI=1S/C16H28O4/c1-4-9-13(15(17)18)11-7-8-12-14(10-5-2)16(19)20-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
RVFSFUPBTAJWSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(CC=CCC(CCC)C(=O)OCC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14528089.png)

![1-[(3-Aminopropyl)amino]octadecan-2-OL](/img/structure/B14528093.png)

![1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]-](/img/structure/B14528102.png)
![N,N',N'',N'''-([1,1'-Biphenyl]-2,2',4,4'-tetrayl)tetrakis(N-acetylacetamide)](/img/structure/B14528115.png)








